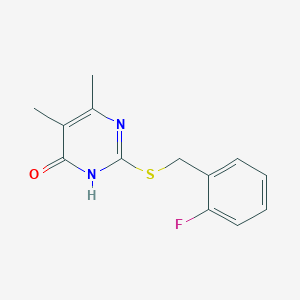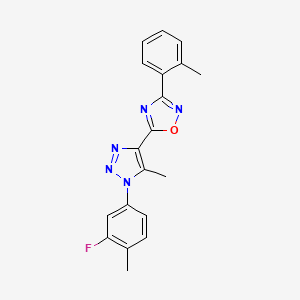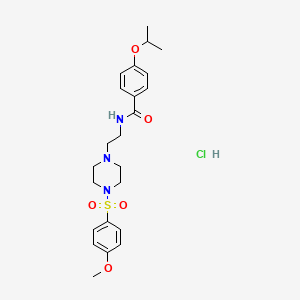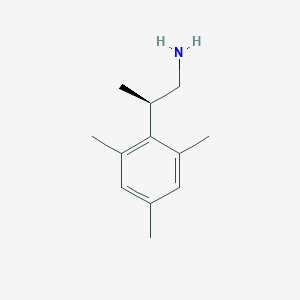
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine, also known as tranylcypromine, is a monoamine oxidase inhibitor (MAOI) that has been used as an antidepressant and anxiolytic agent. It was first synthesized in the 1940s and has since been extensively studied for its potential therapeutic effects in various mental health disorders.
Mechanism of Action
Tranylcypromine works by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amineine increases the levels of these neurotransmitters in the brain, leading to a reduction in symptoms of depression, anxiety, and OCD.
Biochemical and Physiological Effects:
Tranylcypromine has been found to have a number of biochemical and physiological effects, including increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
Tranylcypromine has a number of advantages for use in lab experiments, including its well-established mechanism of action and its ability to increase the levels of neurotransmitters and BDNF in the brain. However, it also has some limitations, including its potential for interactions with other medications and its potential for side effects.
Future Directions
There are a number of future directions for research on (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amineine, including investigating its potential for use in combination with other medications for the treatment of mental health disorders, exploring its effects on other neurotransmitter systems in the brain, and investigating its potential for use in other neurological disorders such as Parkinson's disease. Additionally, further research is needed to better understand the long-term effects of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amineine use and to develop more targeted treatments for mental health disorders.
Synthesis Methods
Tranylcypromine can be synthesized through a series of chemical reactions starting with 2,4,6-trimethylbenzaldehyde and propionitrile. The intermediate product is then reduced and treated with hydrochloric acid to obtain the final product, (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine.
Scientific Research Applications
Tranylcypromine has been extensively studied for its potential therapeutic effects in various mental health disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). It has been found to be effective in treating treatment-resistant depression and has shown promise in reducing symptoms of anxiety and OCD.
properties
IUPAC Name |
(2R)-2-(2,4,6-trimethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7,13H2,1-4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRBXABKMLTOQQ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

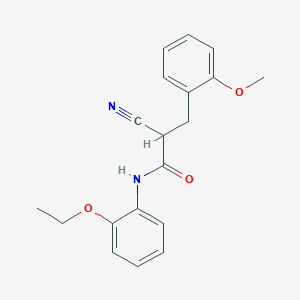
![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554119.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)
![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)
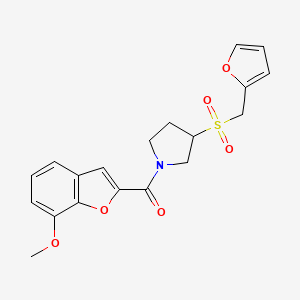
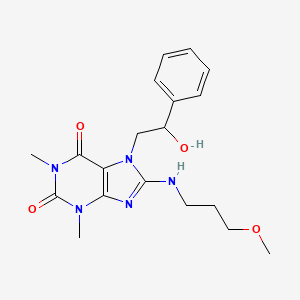
![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)


